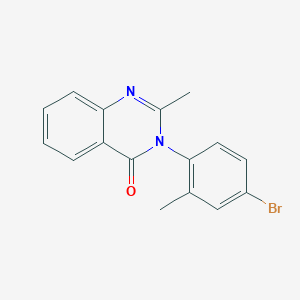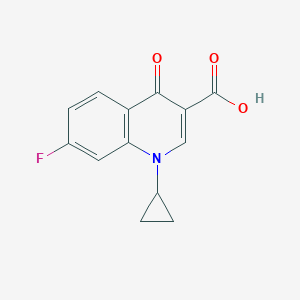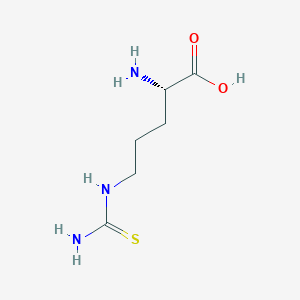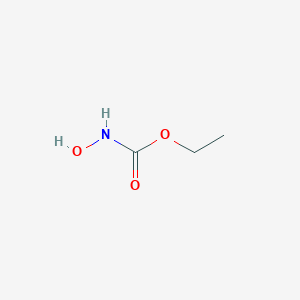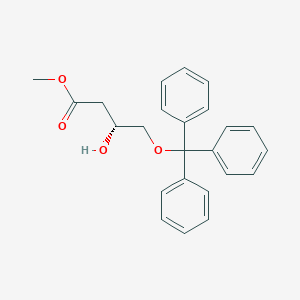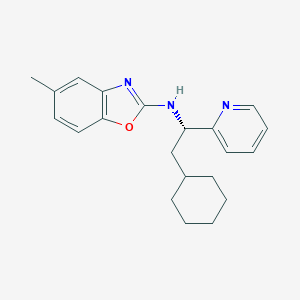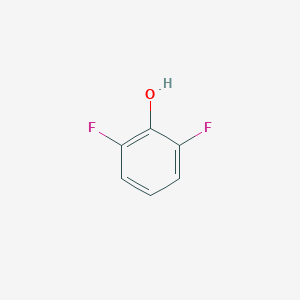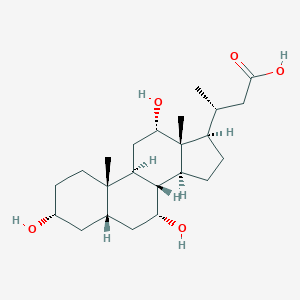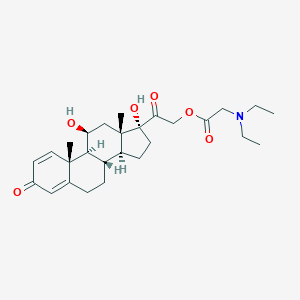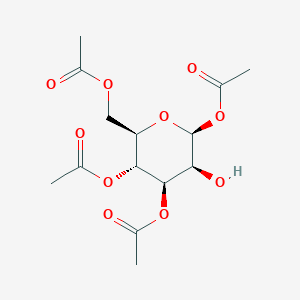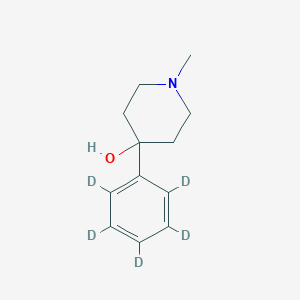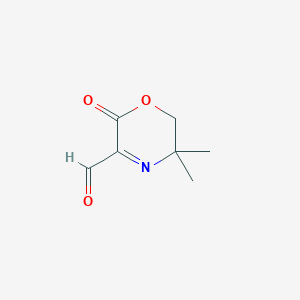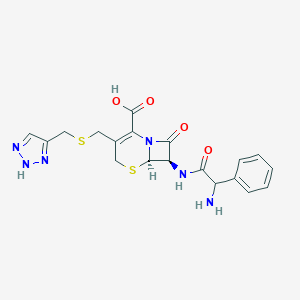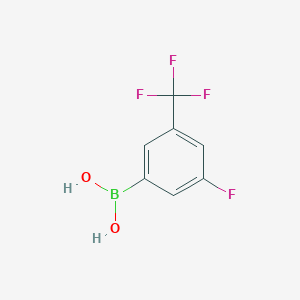
氯甲基丙基碳酸酯
描述
Chloromethyl propyl carbonate is a compound that can be synthesized through various chemical reactions involving chloromethyl groups and carbonate structures. The studies related to this compound often explore its synthesis, molecular structure, and the potential for further chemical modifications.
Synthesis Analysis
The synthesis of chloromethyl propyl carbonate-related compounds has been explored in several studies. For instance, the polyaddition of bisphenol A diglycidyl ether with 2,2'-bis[(4-chloroformyl)oxyphenyl]-propane using quaternary onium salts as catalysts resulted in a high molecular weight poly(alkyl aryl carbonate) with pendant chloromethyl groups . Additionally, coordination polymers with tertiary amine ligands have been used as acid-base catalysts for the synthesis of chloropropene carbonate from CO2 and epichlorohydrin under atmospheric pressure, yielding high percentages of the desired product .
Molecular Structure Analysis
The molecular structure of chloromethyl propyl carbonate and related compounds is characterized by the presence of chloromethyl groups attached to carbonate structures. The NMR spectroscopy of chlorinated poly(propylene carbonate) (CPPC) confirmed the successful introduction of chlorine atoms onto the polymer chains . The molecular structure is crucial for the compound's reactivity and properties, such as solubility and adhesiveness.
Chemical Reactions Analysis
Chloromethyl propyl carbonate-related compounds undergo various chemical reactions. For example, the reaction of 4-chloromethyl-1,3-dioxolan-2-one with phenols in the presence of potassium carbonate yields different products depending on the reaction conditions . The chemical modification of poly(carbonate)s with pendant chloromethyl groups has been investigated using nucleophiles such as potassium thiocyanate and potassium 3-phenyl-2,5-norbornadienecarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl propyl carbonate-related compounds are influenced by the presence of chloromethyl groups. Chlorinated poly(propylene carbonate) exhibits improved solubility, wettability, adhesiveness, and gas barrier properties compared to its non-chlorinated counterpart. The oxygen permeability coefficient of CPPC shows a significant decrease, indicating better barrier properties . These properties make chloromethyl propyl carbonate-related compounds suitable for applications in coatings, adhesives, and barrier materials.
科学研究应用
前药合成
氯甲基丙基碳酸酯已被用于前药的合成研究。例如,通过将抗逆转录病毒药物与烷基氯甲基碳酸酯烷基化合成的烷基甲基氨基甲酸酯表现出增强的抗病毒活性和化学稳定性,表明其在增强药物口服生物利用度方面具有潜力(Arimilli et al., 1997)。
溶剂应用
氯甲基丙基碳酸酯衍生物,如丙烯碳酸酯,被用作各种化学反应中的溶剂。这包括其在脯氨酸催化的胺化反应(Beattie et al., 2011)和铑催化的分子间炔烯羰基化反应(Lenden et al., 2011)中作为环境友好溶剂的应用。
聚合物合成
它已被用于与酚反应产生多元醇和环状碳酸酯,表明其在聚合物化学中的作用(Rokicki et al., 1985)。
电池技术
氯甲基丙基碳酸酯及其衍生物在电池技术中有应用。例如,一种衍生物氯乙烯碳酸酯在锂离子电池中与石墨阳极一起使用以提高电池性能(Shu et al., 1995)。
绿色化学
其衍生物参与了绿色化学。一种相关化合物二甲碳酸酯被研究其反应性和在各种化学反应中作为氯化类似物的绿色替代品的潜力(Tundo et al., 2018)。
催化
氯甲基丙基碳酸酯衍生物被用于催化。例如,丙烯碳酸酯在不对称氰醇合成中作为溶剂使用,展示了其对催化活性的影响(North & Omedes-Pujol, 2010)。
材料科学
在材料科学中,氯甲基丙基碳酸酯的衍生物被用于合成具有燃料电池潜在应用的阴离子交换膜(Zhou et al., 2009)。
环境影响研究
研究还关注评估氯甲基丙基碳酸酯衍生物的环境影响,如它们的臭氧消耗潜势(Wuebbles et al., 2010)。
电解质研究
它被用于开发锂离子电池的电解质,如在氟乙烯碳酸酯电解质研究中所见(McMillan et al., 1999)。
化学教育
最后,它已被整合到教育实验中,丰富了化学合成领域的学习体验(De-hua et al., 2006)。
安全和危害
未来方向
属性
IUPAC Name |
chloromethyl propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIKAFFCTCQLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626724 | |
| Record name | Chloromethyl propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl Propyl Carbonate | |
CAS RN |
35273-90-6 | |
| Record name | Chloromethyl propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

